![molecular formula C13H11N3O3 B1405135 (2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid CAS No. 1630763-66-4](/img/structure/B1405135.png)

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

Overview

Description

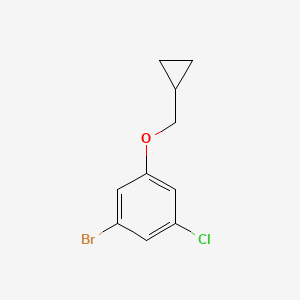

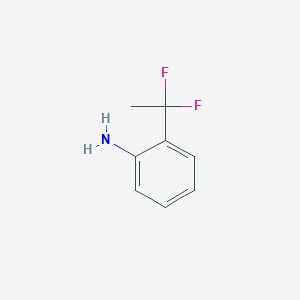

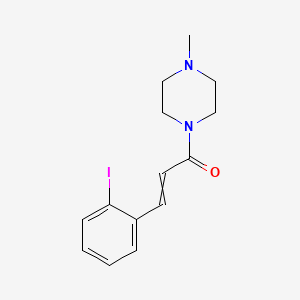

“(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid” is a heterocyclic organic compound . It has a CAS Number of 1630763-66-4 and a molecular weight of 257.25 . The IUPAC name for this compound is 2-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11N3O3/c1-7-9(6-11(17)18)13(19)16-12(14-7)8-4-2-3-5-10(8)15-16/h2-5,14H,6H2,1H3,(H,17,18) . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications

Synthesis and Structural Studies : One study describes the synthesis of related compounds such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, highlighting the process of acylation and Michael addition. The molecular conformations of these products were discussed based on NMR spectral and X-Ray data, indicating the significance in chemical structure analysis (Chui et al., 2004).

Antibacterial Activity : A study on the synthesis and evaluation of antibacterial activity of certain analogues, such as 1, 4-Benzoxazine, demonstrates the biological application of these compounds. The synthesized compounds showed significant activity against various bacterial strains, indicating their potential in antimicrobial research (Kadian et al., 2012).

Isomerization and Reaction Mechanism : Research on 1-Aminobarbituric acid shows its isomerization to 2-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid. This study proposes a reaction mechanism for the isomerization, which is adaptable to the synthesis of oxotriazolyl aliphatic acids and their decarboxylated products (Jacobsen et al., 1979).

Synthesis of Novel Triazole Derivatives : Another study focuses on the synthesis of 1,2,4- triazoles fused to heterocyclic rings such as pyridine and pyrimidine, which have diverse biological applications. The process involved the preparation of key starting materials and their subsequent reactions to yield triazole products, emphasizing the importance of synthetic methodologies in chemical research (Mottaghinejad & Alibakhshi, 2018).

Fluorescent Properties : The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and the study of their fluorescent properties indicate the exploration of these compounds in the field of dyes and pigments, potentially applicable in various industrial and scientific contexts (Rangnekar & Rajadhyaksha, 1986).

Ugi Reaction and Novel Compound Synthesis : A study discusses the use of a bifunctional formyl-acid in a one-pot Ugi reaction to obtain novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, showcasing the versatility of Ugi reactions in creating diverse chemical structures (Ghandi et al., 2010).

Mechanism of Action

Target of Action

The primary targets of (2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .

Result of Action

As research progresses, we will gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other compounds. Specific details about how these factors influence the action of this compound are currently unknown .

properties

IUPAC Name |

2-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-7-9(6-11(17)18)13(19)16-12(14-7)8-4-2-3-5-10(8)15-16/h2-5,15H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODRFXKBJGFIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)C3=CC=CC=C3N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201166544 | |

| Record name | Pyrimido[1,2-b]indazole-3-acetic acid, 1,4-dihydro-2-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201166544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1630763-66-4 | |

| Record name | Pyrimido[1,2-b]indazole-3-acetic acid, 1,4-dihydro-2-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201166544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)

![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)

![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)